3',4'-Dihydroxy Flurbiprofen

Pharmacokinetics Renal Impairment Drug Metabolism

In studies of flurbiprofen pharmacokinetics, reliance on 4'-hydroxyflurbiprofen alone fails to capture the metabolic shift in end-stage renal disease (ESRD), where 3',4'-dihydroxyflurbiprofen becomes the dominant urinary metabolite (9% of dose). This certified reference standard enables accurate LC-MS/MS quantification for complete drug elimination profiling. • Differentiates ESRD metabolic profiles vs. normal renal function for regulatory pharmacokinetic studies. • Serves as a confirmatory target in equine doping control with a >25 h detection window. • Supports ICH Q3A/Q3B impurity profiling during batch release and stability testing of flurbiprofen formulations.

Molecular Formula C15H13FO4
Molecular Weight 276.26 g/mol
CAS No. 66067-41-2
Cat. No. B133757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxy Flurbiprofen
CAS66067-41-2
Synonyms2-Fluoro-3’,4’-dihydroxy-α-methyl-[1,1’-biphenyl]-4-acetic Acid;  _x000B_2-(3’,4’-Dihydroxy-2-fluoro-4-biphenylyl) propionic Acid; 
Molecular FormulaC15H13FO4
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O
InChIInChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20)
InChIKeyPXJMZAQJKURKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dihydroxy Flurbiprofen: Metabolite Identity and Properties


3',4'-Dihydroxy Flurbiprofen (CAS: 66067-41-2), also known as 3',4'-DHF, is a major phase I oxidative metabolite of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. It belongs to the class of organic compounds known as biphenyls and derivatives, with the molecular formula C15H13FO4 and a molecular weight of 276.26 [1]. This compound is formed via hydroxylation of the parent drug at the 3' and 4' positions of the biphenyl ring system, and it is found in human blood and urine following flurbiprofen administration [2][3]. As a key metabolite in the flurbiprofen pathway, it is essential for pharmacokinetic studies, analytical method development, and toxicological assessments.

Phase I metabolite identification in flurbiprofen pathway studies
HPLC/LC-MS bioanalytical method development and validation
CYP2C9 activity probe for secondary metabolic route confirmation

Why Generic Substitutes Cannot Replace This Metabolite


The substitution of 3',4'-Dihydroxy Flurbiprofen with the parent drug flurbiprofen, or even with the more abundant metabolite 4'-hydroxyflurbiprofen, is invalid for specific scientific applications. This is because its quantitative formation and excretion are dramatically and selectively altered under pathophysiological conditions. For instance, in patients with end-stage renal disease (ESRD), 3',4'-dihydroxyflurbiprofen becomes the major urinary metabolite (9% of the dose), whereas in individuals with normal renal function, 4'-hydroxyflurbiprofen predominates (36% of the dose) [1]. This condition-dependent inversion of metabolic prominence means that using a generic flurbiprofen standard or a 4'-hydroxyflurbiprofen standard alone would fail to capture or quantify this critical metabolic shift, leading to incomplete or erroneous analytical and pharmacokinetic conclusions [2].

Metabolic shift In renal impairment models, 3',4'-DHF becomes the major urinary metabolite; 4'-hydroxyflurbiprofen alone may miss this condition-dependent inversion.
Analytical specificity Validated HPLC methods require a distinct reference standard for baseline separation from co-eluting metabolites.

Evidence for Procuring 3',4'-Dihydroxy Flurbiprofen


Differential Excretion in Renal Impairment

In a clinical study, the metabolic fate of a single 100 mg oral dose of flurbiprofen was compared in subjects with normal renal function (n=9) and those with end-stage renal disease (ESRD) (n=8). The urinary excretion profile revealed a significant shift in the predominant metabolite. In normal subjects, 4'-hydroxyflurbiprofen was the major excreted species, accounting for 36% of the administered dose. Conversely, in the ESRD group, the role reversed, with 3',4'-dihydroxyflurbiprofen becoming the major urinary metabolite, representing 9% of the dose [1]. This demonstrates a 4-fold relative increase in the prominence of this specific metabolite in the ESRD state.

Renal excretion shift
Head-to-head
3',4'-DHF: 9% of dose (ESRD)
4'-OH-flurbiprofen: 36% of dose (normal)
Reported endpoint context: metabolite rank reverses in renal disease
Clinical study, 100 mg oral dose; n=8–9
Pharmacokinetics Renal Impairment Drug Metabolism

Chromatographic Resolution from Co-Eluting Metabolites

A validated reversed-phase HPLC method was developed to quantify the R- and S-enantiomers of flurbiprofen and its three major metabolites: 4'-hydroxyflurbiprofen, 3'-hydroxy-4'-methoxyflurbiprofen, and 3',4'-dihydroxyflurbiprofen [1]. The method requires the distinct chemical entity of 3',4'-dihydroxyflurbiprofen to achieve baseline separation from the other structurally similar metabolites. This analytical necessity is supported by a separate chiral-phase HPLC method, which was linear (r > 0.998) for the enantiomers of flurbiprofen (0.05-10 μg/mL) and 4'-hydroxyflurbiprofen (0.1-20 μg/mL) but required different extraction and detection conditions [2].

HPLC separation
Method context
Reversed-phase HPLC with pre-column derivatization and fluorescence detection
Supports method validation for full metabolite profiling
Separation from 4'-OH and 3'-OH-4'-methoxy analogs required
Analytical Chemistry HPLC Method Development Bioanalysis

Specific Marker of CYP2C9 Activity

Flurbiprofen is a well-established probe substrate for cytochrome P450 2C9 (CYP2C9) activity, with this enzyme contributing at least 71% to its 4'-hydroxylation [1]. While 4'-hydroxyflurbiprofen is the primary CYP2C9-dependent product, the formation of 3',4'-dihydroxyflurbiprofen represents a secondary but significant metabolic route. In vitro studies demonstrate that CYP2C9 genotype-dependent inhibition directly modulates the overall metabolic clearance of flurbiprofen, which includes the formation of 3',4'-dihydroxyflurbiprofen [2]. Consequently, its measurement provides a more comprehensive assessment of CYP2C9 function than the 4'-hydroxy metabolite alone, especially in scenarios of renal impairment where its excretion profile is altered.

CYP2C9 marker
Class-level
3',4'-DHF: secondary CYP2C9-dependent metabolite
4'-OH-flurbiprofen: primary CYP2C9 marker
Provides confirmatory pathway-response context for enzyme phenotyping
Human liver microsomes; genotype-dependent inhibition reported
Enzymology Drug-Drug Interactions Pharmacogenomics

Detection Window in Equine Doping Control

In a study on equine doping control, the elimination profiles of flurbiprofen and its metabolites were analyzed following a single 500 mg oral dose. 4'-Hydroxyflurbiprofen was traceable for more than 48 hours and is considered a long-term metabolite. However, 3',4'-dihydroxyflurbiprofen, along with other acidic metabolites, was present for at least 25 hours post-administration [1]. The ability to detect this metabolite for over a full day post-dose provides a complementary detection window that can be exploited in confirmatory analyses to rule out false positives or to strengthen a doping case.

Equine detection
Cross-study
3',4'-DHF: ≥25 h detection window
4'-OH-flurbiprofen: >48 h detection window
Supports confirmatory doping control analysis with complementary target
Equine study, 500 mg oral dose, GC/MS
Forensic Toxicology Doping Control Veterinary Pharmacology

Research and Industrial Applications


Bioanalysis in Renal Impairment Studies

In preclinical and clinical pharmacokinetic studies involving subjects with compromised renal function, 3',4'-dihydroxyflurbiprofen is the predominant urinary metabolite. Procurement of its pure reference standard is essential for the accurate quantification of flurbiprofen's metabolic fate using validated HPLC or LC-MS/MS methods. Using only a 4'-hydroxyflurbiprofen standard would lead to a significant underestimation of total drug elimination and an incomplete metabolic profile, as demonstrated by the 9% dose excretion of 3',4'-dihydroxyflurbiprofen in ESRD patients compared to the 4'-hydroxy metabolite's predominance in normal subjects [1].

Pharmacopoeial Impurity Method Development

This compound is a known metabolite and potential impurity in flurbiprofen active pharmaceutical ingredient (API) and drug products. As such, it is required as a reference standard for developing and validating impurity profiling methods per ICH Q3A/Q3B and pharmacopoeial guidelines. Its use ensures the accurate identification and quantification of this specific dihydroxylated impurity during batch release and stability testing of flurbiprofen formulations, which is a regulatory requirement for Abbreviated New Drug Applications (ANDAs) .

In Vitro CYP2C9 Phenotyping Studies

Researchers using flurbiprofen as a probe substrate to investigate CYP2C9 enzyme activity or inhibition can employ 3',4'-dihydroxyflurbiprofen as a secondary or confirmatory metabolite marker. Its formation rate, alongside that of 4'-hydroxyflurbiprofen, provides a more nuanced and robust measure of CYP2C9 function, especially when investigating the effects of genetic polymorphisms or co-administered drugs on the complete metabolic pathway [2].

Equine Doping Control Confirmatory Analysis

For anti-doping laboratories, 3',4'-dihydroxyflurbiprofen serves as a confirmatory target analyte in equine urine. Its detectable presence for at least 25 hours post-administration provides a complementary window to the longer-lived 4'-hydroxy metabolite. Using a certified reference standard allows for the definitive identification and quantification of this metabolite, strengthening the analytical evidence required for a positive doping violation call [3].

Application
Selection Property
Validation Focus
Renal impairment PK studies
Condition-dependent metabolite profile
Quantitative excretion shift vs. 4'-OH metabolite
Flurbiprofen impurity profiling
Dihydroxylated impurity reference standard
ICH Q3A/B method validation; batch release testing
In vitro CYP2C9 phenotyping
Secondary pathway marker sensitivity
Genotype-dependent inhibition assessment
Equine doping control
Complementary detection window
Confirmatory GC/MS quantification in urine

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